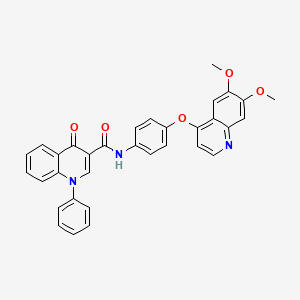
Anti-inflammatory agent 41
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-inflammatory agent 41 is a synthetic compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate pain in various medical conditions. The compound works by inhibiting specific pathways involved in the inflammatory response, making it a valuable tool in the treatment of chronic inflammatory diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 41 involves multiple steps, starting from readily available precursors. The process typically includes:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the compound’s anti-inflammatory properties. This is achieved through various chemical reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity and efficacy.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Key parameters such as temperature, pressure, and reaction time are carefully controlled. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Anti-inflammatory agent 41 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of anti-inflammatory activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products:
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory agent 41 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of anti-inflammatory action and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Explored as a potential treatment for chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
Anti-inflammatory agent 41 is compared with other similar compounds to highlight its uniqueness:
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Unlike traditional NSAIDs, this compound has a more targeted mechanism of action, potentially reducing the risk of side effects such as gastrointestinal bleeding.
Corticosteroids: While corticosteroids are effective anti-inflammatory agents, they have significant side effects with long-term use. This compound offers a safer alternative with fewer adverse effects.
Biologics: Compared to biologic agents that target specific cytokines, this compound has a broader mechanism of action, making it effective against a wider range of inflammatory conditions.
Vergleich Mit ähnlichen Verbindungen
Ibuprofen: A widely used NSAID with anti-inflammatory properties.
Prednisone: A corticosteroid used to treat severe inflammation.
Adalimumab: A biologic agent that targets tumor necrosis factor-alpha (TNF-α).
Eigenschaften
Molekularformel |
C33H25N3O5 |
|---|---|
Molekulargewicht |
543.6 g/mol |
IUPAC-Name |
N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-phenylquinoline-3-carboxamide |
InChI |
InChI=1S/C33H25N3O5/c1-39-30-18-25-27(19-31(30)40-2)34-17-16-29(25)41-23-14-12-21(13-15-23)35-33(38)26-20-36(22-8-4-3-5-9-22)28-11-7-6-10-24(28)32(26)37/h3-20H,1-2H3,(H,35,38) |
InChI-Schlüssel |
ZTRUKZIXIXWNJP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4=CN(C5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















